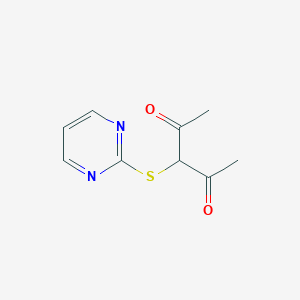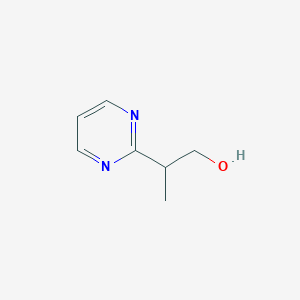
2-(Pyrimidin-2-yl)propan-1-ol
Overview
Description
2-(Pyrimidin-2-yl)propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P2P and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 2-(Pyrimidin-2-yl)propan-1-ol is not fully understood. However, it is thought that this compound works by inhibiting certain enzymes and signaling pathways in the body. This can lead to a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Pyrimidin-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, which makes it a safe option for use in cell-based assays. However, one limitation of using P2P is that it may not be suitable for use in animal studies due to its low bioavailability.
Future Directions
There are several future directions for research involving 2-(Pyrimidin-2-yl)propan-1-ol. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of P2P as a tool for studying various signaling pathways and enzymes in the body. Additionally, there is ongoing research into the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-(Pyrimidin-2-yl)propan-1-ol is a valuable compound for scientific research due to its potential applications in medicinal chemistry, neuroprotection, and cancer research. While there is still much to learn about the mechanism of action of this compound, ongoing research is shedding new light on its potential uses and applications. As such, 2-(Pyrimidin-2-yl)propan-1-ol is likely to remain an important tool for researchers in the years to come.
Scientific Research Applications
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. Researchers have found that P2P has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
191725-66-3 |
|---|---|
Product Name |
2-(Pyrimidin-2-yl)propan-1-ol |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3 |
InChI Key |
KQWJFDFWXBPVLD-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CC=N1 |
Canonical SMILES |
CC(CO)C1=NC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


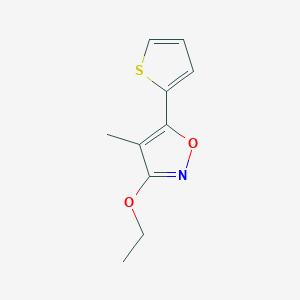

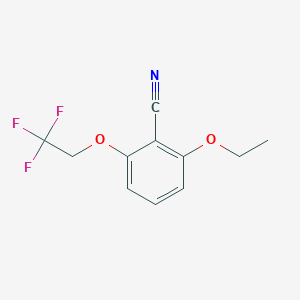
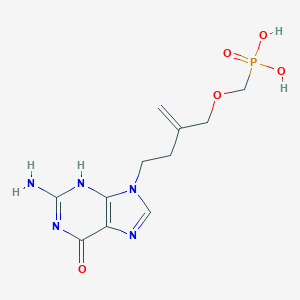
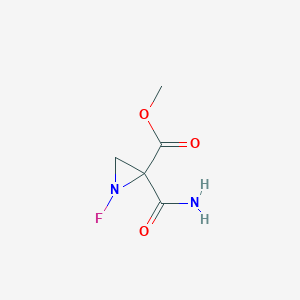
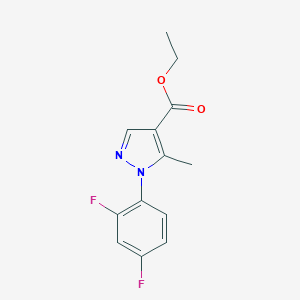
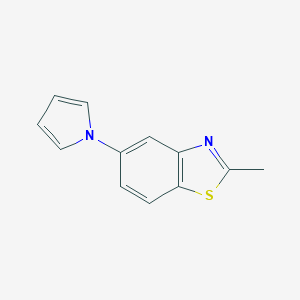
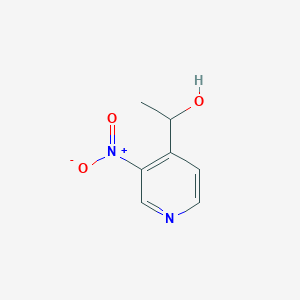
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)
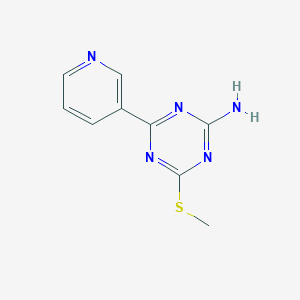
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
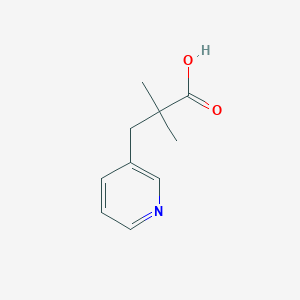
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
